molecular formula C15H10BrNO2 B13103663 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione CAS No. 15870-69-6

2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione

Cat. No.: B13103663
CAS No.: 15870-69-6
M. Wt: 316.15 g/mol
InChI Key: WTLKCCRXVZCOSY-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an isoindoline-1,3-dione core with a bromomethyl group attached to the phenyl ring at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate aniline derivative. One common method includes the condensation of phthalic anhydride with 4-(bromomethyl)aniline in the presence of a suitable solvent such as toluene under reflux conditions . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to modulate dopamine receptors, which are involved in various neurological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various substitution reactions makes it a versatile intermediate in the synthesis of diverse bioactive compounds .

Properties

CAS No.

15870-69-6

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C15H10BrNO2/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2

InChI Key

WTLKCCRXVZCOSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CBr

Origin of Product

United States

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